3-Amino-4-chlorobenzenesulfonic acid
Overview
Description
3-Amino-4-chlorobenzenesulfonic acid is an organic compound with the molecular formula C6H6ClNO3S . It is a white to light yellow crystalline powder that is soluble in water and alcohols but insoluble in non-polar solvents . This compound is primarily used in the synthesis of dyes and pigments, particularly azo dyes .
Mechanism of Action
Mode of Action
The mode of action of 3-Amino-4-chlorobenzenesulfonic acid involves a series of chemical reactions. The compound is obtained from 4-chloro-3-nitrobenzenesulfonic acid by reduction . The benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl. Then, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .
Biochemical Pathways
It’s known that the compound is used for the production of azo dyes , which suggests it may be involved in the biochemical pathways related to dye synthesis and coloration.
Result of Action
It’s known that the compound can cause skin and eye irritation , suggesting it may have cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Protective equipment should be worn when handling the compound, and adequate ventilation should be ensured .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-Chloro-3-nitrobenzenesulfonic acid: The most common method involves the reduction of 4-chloro-3-nitrobenzenesulfonic acid.
From 4-Chlorobenzenesulfonyl chloride: Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia to form 4-chlorobenzenesulfonamide, which is then hydrolyzed to yield 3-amino-4-chlorobenzenesulfonic acid.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Amino-4-chlorobenzenesulfonic acid can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form various derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the sulfonic acid group can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron powder, sodium dithionite.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products:
Azo Dyes: Formed by coupling with diazonium salts.
Sulfonamides: Formed by substitution reactions at the chlorine atom.
Scientific Research Applications
3-Amino-4-chlorobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in various biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Amino-3-chlorobenzenesulfonic acid
- 2-Chloroaniline-5-sulfonic acid
- 4-Chlorometanilic acid
Comparison: 3-Amino-4-chlorobenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and solubility properties. Compared to its isomers, it offers different reactivity profiles, making it suitable for specific applications in dye synthesis and biochemical research .
Properties
IUPAC Name |
3-amino-4-chlorobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQRCFRVWZHIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059170 | |
Record name | Benzenesulfonic acid, 3-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-36-2 | |
Record name | 3-Amino-4-chlorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorometanilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-chlorobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59702 | |
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Record name | 3-Amino-4-chlorobenzenesulfonic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7538 | |
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Record name | Benzenesulfonic acid, 3-amino-4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 3-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-chlorobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLOROMETANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MB9E88J9W | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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